

# Application of 3,5-Diamino-1H-Pyrazole-4-Carbonitrile Derivatives in Cancer Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3,5-diamino-1H-pyrazole-4-carbonitrile*

Cat. No.: *B1315754*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Within this class, derivatives of **3,5-diamino-1H-pyrazole-4-carbonitrile** have emerged as significant players in cancer research. While research on the specific parent compound is limited, its derivatives have been extensively explored as potent inhibitors of key oncogenic pathways, demonstrating significant potential in the development of novel anticancer therapeutics.

This document provides a detailed overview of the application of **3,5-diamino-1H-pyrazole-4-carbonitrile** derivatives in cancer research, focusing on their roles as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 2 (JAK2). It includes a summary of their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

## Data Presentation: Inhibitory Activities of Pyrazole Derivatives

The following tables summarize the quantitative data on the inhibitory activities of various pyrazole derivatives against key cancer targets and cell lines.

Table 1: Inhibitory Activity of Pyrazole Derivatives against CDK2

| Compound/Derivative Name                                                                   | Target         | IC50/Ki (μM) | Cancer Cell Line(s)          | Reference(s)        |
|--------------------------------------------------------------------------------------------|----------------|--------------|------------------------------|---------------------|
| CAN508 (4-arylazo-3,5-diamino-1H-pyrazole derivative)                                      | CDK2           | 0.35         | HT-29                        | <a href="#">[1]</a> |
| Compound 9 (5-(benzylamino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile)                    | CDK2/cyclin A2 | 0.96         | -                            | <a href="#">[1]</a> |
| Compound 7d                                                                                | CDK2/cyclin A2 | 1.47         | -                            | <a href="#">[1]</a> |
| Compound 7a<br>(5-((4-Fluorobenzylidene)amino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile) | CDK2/cyclin A2 | 2.01         | -                            | <a href="#">[1]</a> |
| Compound 14<br>(N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative)                       | CDK2           | 0.007 (Ki)   | A2780 ovarian cancer         | <a href="#">[2]</a> |
| Compound 15<br>(N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative)                       | CDK2           | 0.005 (Ki)   | A2780, OVCAR5 ovarian cancer | <a href="#">[2]</a> |

Table 2: Inhibitory Activity of Pyrazole Derivatives against JAK2

| Compound/Derivative Name | Target                     | IC50 (nM)        | Cancer Cell Line(s)      | Reference(s) |
|--------------------------|----------------------------|------------------|--------------------------|--------------|
| Fedratinib (TG-101348)   | JAK2, JAK2V617F            | 3                | -                        | [3]          |
| Filgotinib (GLPG0634)    | JAK1, JAK2, JAK3, TYK2     | 10, 28, 810, 116 | -                        | [3]          |
| JAK/HDAC-IN-1            | JAK2, HDAC                 | 4, 2             | Hematological cell lines | [3]          |
| Ivarmacitinib (SHR0302)  | JAK1 (selective over JAK2) | -                | -                        | [4]          |
| Lestaurtinib (CEP-701)   | JAK2                       | 0.9              | -                        | [4]          |

## Signaling Pathways and Experimental Workflows

### Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

The CDK2 pathway is a critical regulator of the cell cycle, particularly at the G1/S phase transition. Its aberrant activation is a common feature in many cancers. Pyrazole derivatives have been shown to inhibit CDK2, thereby arresting the cell cycle and inducing apoptosis.





[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application of 3,5-Diamino-1H-Pyrazole-4-Carbonitrile Derivatives in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315754#application-of-3-5-diamino-1h-pyrazole-4-carbonitrile-in-cancer-research]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)